N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide
Overview
Description
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide is a chemical compound with the molecular formula C17H18BrN3O2S and a molecular weight of 408.31 g/mol . This compound is characterized by the presence of a brominated pyridine ring, a carbamothioyl group, and a diphenylacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide typically involves the reaction of 5-bromo-2-methylpyridin-3-amine with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The resulting intermediate is then treated with thiourea to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2,2-diphenylacetic acid.
Reduction: Formation of N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2,2-diphenylethylamine.
Substitution: Formation of N-[(5-methoxy-6-methylpyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide.
Scientific Research Applications
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(2,3-dimethylphenoxy)acetamide
- N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-5-(3-chlorophenyl)furan-2-carboxamide
- 4-Bromo-N-(6-methylpyridin-2-yl)benzamide
- N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide
Uniqueness
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3OS/c1-14-17(22)12-13-18(23-14)24-21(27)25-20(26)19(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,19H,1H3,(H2,23,24,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNLRRABSWXZIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=S)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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